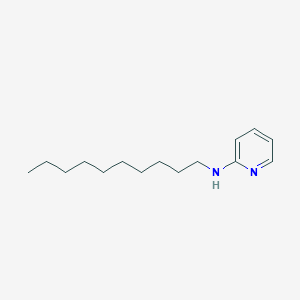

Decyl-pyridin-2-yl-amine

Beschreibung

Significance of Pyridin-2-yl-amine Scaffolds in Organic and Inorganic Chemistry

The pyridin-2-yl-amine scaffold is a fundamental structural motif with broad utility. In organic synthesis, these compounds serve as versatile precursors for the creation of more complex heterocyclic systems. nih.gov They are key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals. thieme-connect.comresearchgate.net The presence of both a pyridine ring and an amino group allows for a variety of chemical transformations, including N-alkylation, acylation, and participation in coupling reactions. thieme-connect.comresearchgate.net

In inorganic chemistry, pyridin-2-yl-amine derivatives are widely employed as ligands for transition metals. nih.govresearchgate.net The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to a metal center, forming stable chelate complexes. rsc.org The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the pyridine ring or the alkyl chain on the amino group, thereby influencing the catalytic activity and physical properties of the resulting metal complexes. researchgate.net

Role of Long Alkyl Chains in Modulating Molecular Architecture and Intermolecular Interactions

The incorporation of long alkyl chains, such as a decyl group, plays a crucial role in dictating the supramolecular organization and physical properties of molecules. beilstein-journals.org These nonpolar chains significantly influence intermolecular forces, primarily through van der Waals interactions. nih.gov The length of the alkyl chain can affect the packing of molecules in the solid state and their self-assembly into ordered two-dimensional structures on surfaces. beilstein-journals.org

Longer alkyl chains generally lead to increased stabilization energy due to greater dispersion forces. beilstein-journals.org This can be leveraged to control the formation of specific molecular arrangements, such as lamellar or columnar structures. nih.gov Furthermore, the presence of long alkyl chains can enhance solubility in nonpolar solvents and influence the material's hydrophobicity. mdpi.com In the context of porous organic polymers, the introduction of long alkyl chains can create a "brush-like" architecture on the pore surface, leading to superhydrophobic properties. mdpi.com

Decyl-pyridin-2-yl-amine as a Model Compound for Structure-Property Investigations

This compound, with its ten-carbon alkyl chain, serves as an excellent model compound for studying the interplay between the pyridin-2-yl-amine headgroup and a long aliphatic tail. The distinct polarity difference between the aromatic, nitrogen-containing headgroup and the nonpolar alkyl chain makes it an interesting subject for investigating self-assembly and interfacial behavior.

Below are some of the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 101259-87-4 | oakwoodchemical.comchemicalbook.com |

| Molecular Formula | C15H26N2 | oakwoodchemical.comscbt.com |

| Molecular Weight | 234.38 g/mol | chemicalbook.comscbt.com |

The synthesis of N-alkyl-2-aminopyridines, including this compound, can be achieved through various methods. One common approach involves the N-alkylation of 2-aminopyridine with an appropriate alkyl halide, such as decyl bromide. researchgate.net Other synthetic strategies include palladium-catalyzed amination reactions and reductive amination. thieme-connect.comresearchgate.net

Overview of Research Trajectories for N-Alkyl-2-aminopyridine Derivatives

Research into N-alkyl-2-aminopyridine derivatives is following several promising trajectories. A significant area of focus is their application in materials science, particularly in the development of functional organic materials. The ability to tune their self-assembly properties by varying the alkyl chain length makes them attractive for creating ordered thin films and surfaces with specific functionalities.

In the field of medicinal chemistry, N-alkyl-2-aminopyridine scaffolds are being explored for the development of new therapeutic agents. For instance, compounds containing the N-alkyl-N-(pyridin-2-yl)hydroxylamine core have demonstrated selective antibacterial activity. nih.gov The length of the alkyl chain has been shown to modulate the antibacterial efficacy of certain cationic amphiphiles. acs.org

Furthermore, the use of N-alkyl-2-aminopyridines as directing groups in C-H activation reactions is an active area of research in organic synthesis. researchgate.netacs.org This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing efficient routes to complex molecules. The development of new catalytic systems utilizing N-alkyl-2-aminopyridine ligands for a variety of chemical transformations also remains a vibrant field of investigation. nih.govrsc.org

Eigenschaften

IUPAC Name |

N-decylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h9,11-12,14H,2-8,10,13H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNPVKIONFWLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the reliable synthetic routes for preparing Decyl-pyridin-2-yl-amine, and how can reaction conditions be optimized for high yield?

this compound is typically synthesized via nucleophilic substitution between 2-chloropyridine and decylamine under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and reaction time (12–24 hours). Industrial methods employ continuous flow reactors to enhance mixing and heat transfer, ensuring scalability and purity. Post-synthesis purification via crystallization or chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Standard characterization involves:

- NMR Spectroscopy : To confirm the amine and pyridine proton environments.

- Mass Spectrometry (MS) : For molecular weight validation (C₁₅H₂₆N₂, 234.38 g/mol).

- HPLC : To assess purity and detect byproducts. Case studies highlight the use of photoluminescence spectroscopy to evaluate ligand-metal interactions in catalytic complexes, with emission maxima at 615–625 nm .

Q. How can researchers assess the antimicrobial activity of this compound methodologically?

Antimicrobial efficacy is evaluated using:

- Disk Diffusion Assays : To measure zones of inhibition (e.g., 30 µg/mL against S. aureus).

- Minimum Inhibitory Concentration (MIC) Tests : Determined via broth microdilution (e.g., MIC = 25 µg/mL for C. albicans).

- In Vivo Models : Prophylactic administration in animal studies to monitor infection rates. Synergistic effects with other antimicrobials should be tested using checkerboard assays .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its catalytic performance in dinuclear metal complexes?

The pyridine ring acts as a strong σ-donor ligand, while the decyl chain enhances hydrophobicity, stabilizing metal centers in catalytic cycles. For example, Ru/Pd dinuclear complexes exhibit photoluminescence (quantum yield = 0.018–0.026) and visible-light-driven catalytic activity, attributed to ligand-to-metal charge transfer. Optimizing the ligand’s electron-donating capacity and steric effects can improve extinction coefficients (370–470 L·mol⁻¹·cm⁻¹) and reaction turnover .

Q. How should researchers address discrepancies in reported biological activity data (e.g., MIC values) for this compound?

Variations in MIC values may arise from:

- Strain-Specific Sensitivity : Gram-positive vs. Gram-negative bacterial membranes.

- Compound Purity : Impurities from incomplete synthesis (e.g., unreacted 2-chloropyridine).

- Assay Conditions : pH, temperature, and solvent residues affecting bioavailability. Standardizing protocols (e.g., CLSI guidelines) and validating purity via HPLC-MS are recommended .

Q. What strategies optimize the use of this compound as a directing group in C–H functionalization reactions?

- Ligand Design : The pyridine nitrogen coordinates to Pd or Ru catalysts, directing ortho-functionalization.

- Solvent Optimization : Use of DMF or toluene to stabilize transition states.

- Catalyst Screening : Pd(OAc)₂ with phosphine ligands (e.g., XPhos) improves yield in amination reactions. Reaction monitoring via TLC or in situ IR ensures endpoint detection .

Q. In material science, how does this compound enhance polymer properties, and what analytical methods validate these improvements?

The compound’s amphiphilic nature (hydrophobic decyl chain + polar pyridine) improves polymer compatibility. Incorporation into epoxy resins increases thermal stability (TGA analysis) and tensile strength (DMA testing). FTIR and XRD confirm covalent bonding and crystallinity changes. Case studies report a 20% increase in Young’s modulus in modified polymers .

Q. How does this compound compare to analogues like pyridin-2-yl-amine in structure-activity relationships?

- Hydrophobicity : The decyl chain enhances membrane permeability, critical for antimicrobial activity.

- Electronic Effects : Pyridine’s electron-withdrawing nature stabilizes metal complexes better than aliphatic amines.

- Steric Hindrance : Bulkier analogues may reduce catalytic activity but improve selectivity in C–H activation. Comparative MIC studies show 50% higher efficacy against E. coli vs. pyridin-2-yl-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.